molecular formula C25H34N6O3S B2456974 1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide CAS No. 1116048-35-1

1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide

Cat. No. B2456974
CAS RN: 1116048-35-1
M. Wt: 498.65
InChI Key: YRHMIJMOFDJZPK-UHFFFAOYSA-N
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Description

The compound “1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide” is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application were published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More specific structural information about “1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide” was not found in the search results.


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The molecular formula of “1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide” is C25H34N6O3S and its molecular weight is 498.65.

Scientific Research Applications

Chemical Synthesis and Derivatives

Finally, chemists explore synthetic routes to produce “AKOS002144470” efficiently. Additionally, they design derivatives with modified properties, aiming for improved bioavailability, stability, or selectivity.

Keep in mind that research on this compound is ongoing, and its applications may evolve as more data become available. Scientists across disciplines collaborate to unlock its full potential, making it an exciting area of study in the scientific community . If you have any specific questions or need further details, feel free to ask!

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a significant interest in this field.

properties

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]-2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N6O3S/c1-5-12-30-23(33)21-22(27-24(35-21)29-13-8-9-14-29)31(25(30)34)16-20(32)26-19-11-10-18(15-17(19)4)28(6-2)7-3/h10-11,15H,5-9,12-14,16H2,1-4H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHMIJMOFDJZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C(S2)N3CCCC3)N(C1=O)CC(=O)NC4=C(C=C(C=C4)N(CC)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide

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